Superior Potency in Inhibiting Human Breast Tumor Xenograft Growth Compared to Six Other Antiestrogens
In a direct head-to-head comparison in an ovariectomized nude mouse model bearing human ZR-75-1 breast tumor xenografts, Acolbifene (EM-652) was the most potent antiestrogen among the seven compounds tested. [1] The study compared the effects of EM-652 with tamoxifen, toremifene, droloxifene, idoxifene, GW-5638, and raloxifene.
| Evidence Dimension | Tumor growth inhibition rank order |
|---|---|
| Target Compound Data | Most potent antiestrogen (Rank 1 of 7) |
| Comparator Or Baseline | Tamoxifen, Toremifene, Droloxifene, Idoxifene, GW-5638, Raloxifene |
| Quantified Difference | EM-652 exhibited the strongest inhibitory activity, described as the most potent antiestrogen on human breast tumor growth. |
| Conditions | ZR-75-1 human breast cancer xenograft in ovariectomized nude mice; estradiol supplementation provided |
Why This Matters
This direct, multi-comparator in vivo study provides a clear, rank-ordered justification for selecting acolbifene over other SERMs when maximum tumor growth inhibition is the primary experimental endpoint.
- [1] Gutman M, Couillard S, Roy J, Labrie F, Candas B, Labrie C. Comparison of the effects of EM-652 (SCH57068), tamoxifen, toremifene, droloxifene, idoxifene, GW-5638 and raloxifene on the growth of human ZR-75-1 breast tumors in nude mice. Int J Cancer. 2002 May 10;99(2):273-8. View Source
